6-(Piperidin-1-yl)picolinic acid

Übersicht

Beschreibung

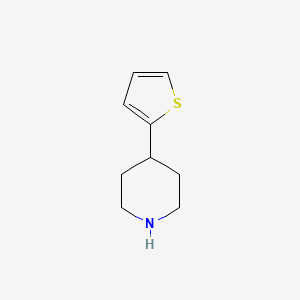

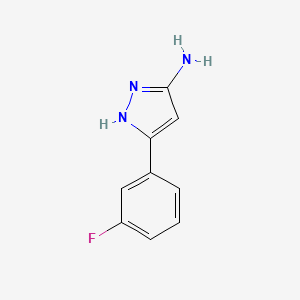

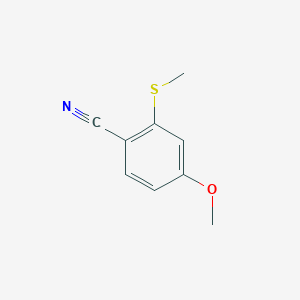

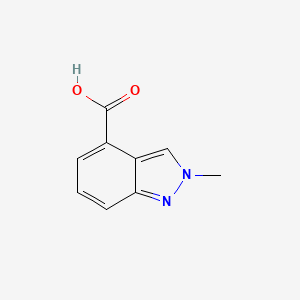

6-(Piperidin-1-yl)picolinic acid is a compound that can be associated with a class of organic molecules that contain a piperidine ring, a six-membered heterocycle with one nitrogen atom, attached to a picolinic acid moiety, which is a pyridine ring with a carboxylic acid functional group at the 2-position. This type of compound is of interest due to its potential applications in various fields such as catalysis, coordination chemistry, and as a building block for more complex molecular devices .

Synthesis Analysis

The synthesis of related compounds typically involves the coupling of picolinic acid derivatives with various amines or other nitrogen-containing heterocycles. For instance, the reaction of picolinic acid with thionyl chloride can lead to the formation of acid chlorides, which can then react with N-alkylanilines to afford a range of mono- and bis-amides . The synthesis process can yield chlorinated by-products, which can be separated by column chromatography. Although the specific synthesis of 6-(Piperidin-1-yl)picolinic acid is not detailed in the provided papers, similar synthetic strategies could be applied to obtain this compound.

Molecular Structure Analysis

The molecular structure of compounds similar to 6-(Piperidin-1-yl)picolinic acid has been characterized using various analytical techniques such as X-ray crystallography, which reveals preferences for certain geometric arrangements. For example, amides derived from picolinic acid generally prefer a cis amide geometry, where the aromatic groups are cis to each other, and the pyridine nitrogen is anti to the carbonyl oxygen . This information can be extrapolated to predict the likely preferred geometry of 6-(Piperidin-1-yl)picolinic acid.

Chemical Reactions Analysis

The chemical reactivity of picolinic acid derivatives can be quite diverse. For example, the photochemistry of a quinolone derivative with a piperazine ring has been studied, showing that it undergoes substitution and decarboxylation reactions upon irradiation in water . While this does not directly describe the reactivity of 6-(Piperidin-1-yl)picolinic acid, it provides insight into the potential reactivity of compounds with similar structural features.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 6-(Piperidin-1-yl)picolinic acid can be inferred from their molecular structure and the nature of their substituents. For instance, the presence of hydrogen bond donors and acceptors in the molecule can lead to the formation of inter- and intra-molecular hydrogen bonds, which can significantly influence the stability and solubility of the molecule . Additionally, the electrochemical properties of metal complexes with picolinic acid derivatives have been explored, indicating that these ligands can impact the redox behavior of the metal center .

Wissenschaftliche Forschungsanwendungen

Herbicidal Activity of Picolinic Acid Derivatives

- Field : Agriculture/Chemistry

- Application : Picolinic acid and its derivatives are a remarkable class of synthetic auxin herbicides . They have been used in the design and synthesis of potential herbicides .

- Methods : Using the structural skeleton of halauxifen-methyl and florpyrauxifen-benzyl as a template, 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds were designed and synthesized . The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots .

- Results : The IC50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide . Compound V-8 exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .

Pharmaceutical Applications of Piperidine Derivatives

- Field : Pharmacology

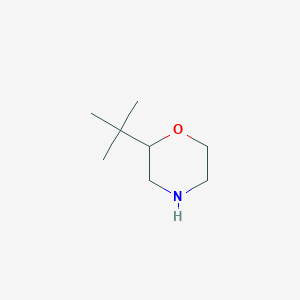

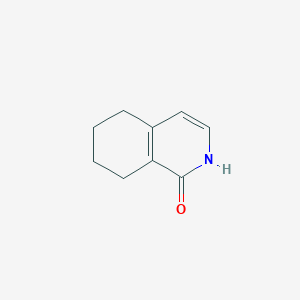

- Application : Piperidine derivatives play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods : Various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Results : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Neuroprotective Effects of Picolinic Acid

- Field : Neuroscience

- Application : Picolinic acid has been implicated in a variety of neuroprotective effects .

Antiviral Applications of Piperidine Derivatives

Antimalarial Applications of Piperidine Derivatives

Antimicrobial Applications of Piperidine Derivatives

Synthesis of Biologically Active Piperidines

- Field : Organic Chemistry

- Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods : The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Results : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Antifungal Applications of Piperidine Derivatives

Anti-inflammatory Applications of Piperidine Derivatives

Anti-Alzheimer Applications of Piperidine Derivatives

Antipsychotic Applications of Piperidine Derivatives

Anticoagulant Applications of Piperidine Derivatives

Eigenschaften

IUPAC Name |

6-piperidin-1-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)9-5-4-6-10(12-9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNWTBPSTOBOGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594449 | |

| Record name | 6-(Piperidin-1-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Piperidin-1-yl)picolinic acid | |

CAS RN |

868755-50-4 | |

| Record name | 6-(1-Piperidinyl)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868755-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Piperidin-1-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-Quinazolin-4-ylpiperidin-4-yl)methyl]amine](/img/structure/B1320118.png)

![Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide](/img/structure/B1320123.png)